

Application Notes: Synthesis of 2,4,6-Trihydroxy-3-geranyl acetophenone

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Compound of Interest

Compound Name: *tHGA*

Cat. No.: B15578360

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Introduction

2,4,6-Trihydroxy-3-geranyl acetophenone (**tHGA**), a naturally occurring phloroglucinol derivative, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3][4] Isolated from *Melicope ptelefolia*, **tHGA** has demonstrated anti-inflammatory, anti-allergic, and anti-cancer properties, making it a promising candidate for drug development.[1][4] This document provides a detailed protocol for the laboratory synthesis of **tHGA**, offering researchers a reliable method to obtain this compound for further investigation.

Principle of the Method

The synthesis of 2,4,6-Trihydroxy-3-geranyl acetophenone is achieved through the C-alkylation of phloracetophenone with geranyl bromide. This reaction, a variation of the Friedel-Crafts alkylation, proceeds in the presence of a weak base, typically anhydrous potassium carbonate, which facilitates the deprotonation of the highly activated phloroglucinol ring, enabling the nucleophilic attack on the electrophilic geranyl bromide. The reaction is typically carried out in a polar aprotic solvent like dry acetone under reflux conditions.[5][6][7] Purification of the final product is accomplished through flash column chromatography.

Experimental Protocol

Materials and Reagents

- Phloroacetophenone
- Geranyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Dry acetone
- Petroleum ether
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography

Instrumentation

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Rotary evaporator
- Flash column chromatography system
- Melting point apparatus
- NMR spectrometer
- IR spectrometer
- Mass spectrometer

Procedure

- **Reaction Setup:** In a round-bottom flask, combine phloroacetophenone (1.000 g, 6 mmol), geranyl bromide (0.876 g, 4.80 mmol), and anhydrous potassium carbonate (0.415 g, 3.00 mmol).[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Solvent Addition:** Add dry acetone (3.5 mL) to the mixture.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Reflux:** Stir the mixture well and heat it to reflux for 6 hours.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove the potassium carbonate.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Solvent Removal:** Evaporate the filtrate under reduced pressure using a rotary evaporator to obtain an oily orange residue.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Purification:** Purify the residue by flash column chromatography on silica gel using a petroleum ether:EtOAc (10:1) solvent system.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Product Isolation:** Collect the fractions containing the desired product and evaporate the solvent to yield 2,4,6-Trihydroxy-3-geranyl acetophenone as a light yellow powder.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Characterization:** Confirm the identity and purity of the synthesized compound using melting point determination, NMR, IR, and mass spectrometry.[\[7\]](#)

Data Presentation

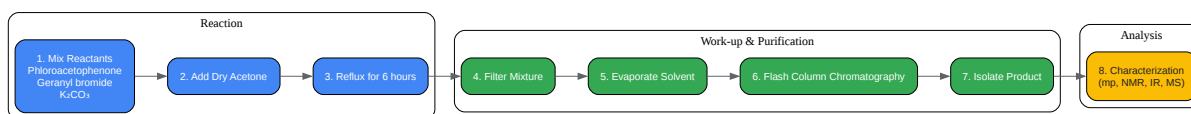
Table 1: Reactant and Product Information

Compound	Molecular Formula	Molar Mass (g/mol)	Amount (g)	Moles (mmol)	Molar Ratio
Phloroacetophenone	C ₈ H ₈ O ₄	168.15	1.000	6	1.25
Geranyl bromide	C ₁₀ H ₁₇ Br	217.14	0.876	4.80	1
Anhydrous Potassium Carbonate	K ₂ CO ₃	138.21	0.415	3.00	0.625
2,4,6-Trihydroxy-3-geranyl acetophenone	C ₁₈ H ₂₄ O ₄	304.38	-	-	-

Table 2: Characterization Data for Synthesized 2,4,6-Trihydroxy-3-geranyl acetophenone

Parameter	Value	Reference
Physical State	Light yellow powder	[5][6][7]
Melting Point	128–130 °C	[5][6][7]
Purity	> 99%	[7]
¹ H NMR (CD ₃ OD)	δH 1.58 (3H, s, Me), 1.63 (3H, s, Me), 1.76 (3H, s, Me), 2.64 (3H, s, COMe), 1.96 (2H, q, J = 7.5 Hz), 2.06 (2H, m), 3.21 (2H, d, J = 6.5 Hz), 5.08 (1H, t, J = 7 Hz), 5.20 (1H, t, J = 6.5 Hz), 5.92 (1H, s, ArH)	[7]
IR (KBr)	νmax 3405 and 1627 cm ⁻¹	[7]
EIMS	m/z (%) [M] ⁺ 304 (38), 289 (3), 261 (9), 235 (25), 181 (100)	[7]

Experimental Workflow



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Caption: Workflow for the synthesis of 2,4,6-Trihydroxy-3-geranyl acetophenone.

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